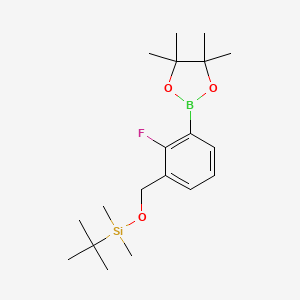

tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane is a complex organic compound that features a combination of fluorine, boron, and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a fluorinated benzyl alcohol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce simpler silane derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be used in the development of new pharmaceuticals and diagnostic agents. The presence of boron and fluorine can improve the bioavailability and efficacy of drugs, while the silicon component can enhance stability .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties can improve the performance and durability of these materials .

Mechanism of Action

The mechanism of action of tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The boron atom can form reversible covalent bonds with biomolecules, while the fluorine and silicon atoms can influence the compound’s reactivity and stability. These interactions can modulate biological processes and enhance the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

What sets tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane apart from similar compounds is its unique combination of boron, fluorine, and silicon atoms. This combination provides a distinct set of chemical and physical properties that can be leveraged in various applications, from organic synthesis to material science .

Biological Activity

tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane (CAS No. 2075759-12-3) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H32BFO3Si

- Molecular Weight : 366.35 g/mol

- Structure : The compound features a tert-butyl group, a fluorinated benzyl ether moiety, and a dioxaborolane ring that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

-

Antitumor Activity

- Research indicates that compounds containing dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes essential for tumor growth and survival.

-

Plant Growth Promotion

- Similar compounds have been studied for their ability to promote plant growth by enhancing nutrient uptake and stress resistance. This activity is particularly relevant in agricultural applications.

- Endocrine Disruption Potential

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The interaction with various signaling pathways may alter gene expression profiles associated with growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |

| Study 2 | Plant Growth Promotion | Showed enhanced root development and increased chlorophyll content in treated plants compared to controls. |

| Study 3 | Endocrine Disruption | Evaluated the potential for disruption in hormone signaling pathways; results indicated moderate activity requiring further validation. |

Properties

Molecular Formula |

C19H32BFO3Si |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

tert-butyl-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |

InChI |

InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |

InChI Key |

SEQDUWOVEVJVHQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO[Si](C)(C)C(C)(C)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.